![molecular formula C9H11BrO2 B104200 1-Bromo-3,4-dimethoxy-2-methylbenzene CAS No. 74866-17-4](/img/structure/B104200.png)
1-Bromo-3,4-dimethoxy-2-methylbenzene
Overview
Description
“1-Bromo-3,4-dimethoxy-2-methylbenzene” is a chemical compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-dimethoxy-2-methylbenzene” can be viewed using Java or Javascript . The structure includes a benzene ring with bromo, dimethoxy, and methyl substituents .Physical And Chemical Properties Analysis
“1-Bromo-3,4-dimethoxy-2-methylbenzene” is a white to yellow solid at room temperature . It has a molecular weight of 231.09 .Scientific Research Applications
1. Intermediate in the Synthesis of Carbazomycin A This compound is used as an intermediate in the synthesis of carbazomycin A . Carbazomycin A is a compound that has been studied for its antimalarial and antituberculosis activity .
Synthesis of 2,3-Disubstituted Benzo[b]furans
1-Bromo-3,4-dimethoxy-2-methylbenzene has been used in the synthesis of 2,3-disubstituted benzo[b]furans . These compounds are of interest due to their potential biological activities.
Synthesis of Dendrimer Si Compounds
This compound has also been used in the synthesis of dendrimer Si compounds . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in a variety of applications, including drug delivery systems, sensors, and catalysts.
Pharmacokinetic Studies
The compound has been studied for its pharmacokinetic properties . It has been found to have high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor .
Lipophilicity Studies
1-Bromo-3,4-dimethoxy-2-methylbenzene has been studied for its lipophilicity . Lipophilicity is a property that is often important in drug design, as it can affect a drug’s absorption, distribution, metabolism, and excretion.
Safety Studies
The safety of this compound has been studied . It has been found to have certain hazard statements, including H302, H315, H319, and H335 .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3,4-dimethoxy-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The downstream effect is the reforming of aromaticity .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate, yielding the substituted benzene ring .
properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-7(10)4-5-8(11-2)9(6)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYVHQIOHSCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356548 | |
Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dimethoxy-2-methylbenzene | |
CAS RN |
74866-17-4 | |
Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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